1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that features a methoxyphenyl group and a pyrazolylmethyl group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with similar compounds such as:
1-(4-Chlorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1856048-83-3 |
---|---|
Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-16-12(7-8-15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
CGBPATSRHSMYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.